molecular formula C15H14INO3 B1259606 Ethyl 1-cyclopropyl-6-iodo-4-oxo-1,4-dihydro-3-quinolinecarboxylate

Ethyl 1-cyclopropyl-6-iodo-4-oxo-1,4-dihydro-3-quinolinecarboxylate

Cat. No. B1259606
M. Wt: 383.18 g/mol
InChI Key: MOUZFBNHIXWFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-cyclopropyl-6-iodo-4-oxo-1,4-dihydro-3-quinolinecarboxylate, also known as Ethyl 1-cyclopropyl-6-iodo-4-oxo-1,4-dihydro-3-quinolinecarboxylate, is a useful research compound. Its molecular formula is C15H14INO3 and its molecular weight is 383.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-cyclopropyl-6-iodo-4-oxo-1,4-dihydro-3-quinolinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-cyclopropyl-6-iodo-4-oxo-1,4-dihydro-3-quinolinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 1-cyclopropyl-6-iodo-4-oxo-1,4-dihydro-3-quinolinecarboxylate

Molecular Formula

C15H14INO3

Molecular Weight

383.18 g/mol

IUPAC Name

ethyl 1-cyclopropyl-6-iodo-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C15H14INO3/c1-2-20-15(19)12-8-17(10-4-5-10)13-6-3-9(16)7-11(13)14(12)18/h3,6-8,10H,2,4-5H2,1H3

InChI Key

MOUZFBNHIXWFRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)I)C3CC3

synonyms

E-CIDQ-C cpd
ethyl 1-cyclopropyl-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask containing diethyl 2-[(cyclopropyl-4-iodoanilino)methylene]malonate from Preparation No. 18 (0.22 g) is added polyphosphoric acid (1.4 g). The reaction mixture is capped and heated to 120° C. over 1 hour. After 2 hours at 120° C. the reaction is cooled to room temperature, treated with ice and partioned between dichloromethane and saturated aqueous bicarbonate. The basic aqueous layer is extracted with two additional portions of dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate and concentrated under reduced pressure to afford 0.19 g of the title compound as a tan solid.
Name
diethyl 2-[(cyclopropyl-4-iodoanilino)methylene]malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
18
Quantity
0.22 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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